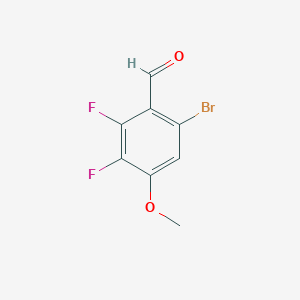

6-Bromo-2,3-difluoro-4-methoxybenzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

6-Bromo-2,3-difluoro-4-methoxybenzaldehyde does not directly appear in the research reviewed, but close relatives and synthetic strategies provide insight. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and finally esterification, achieving an overall yield of 47% with a purity of 99.8% (Chen Bing-he, 2008). This indicates a complex, multi-step process could be adapted for synthesizing the target compound.

Molecular Structure Analysis

Spectroscopic studies, such as FT-IR and FT-Raman analyses, play a crucial role in understanding the molecular structure. For a similar compound, 5-bromo-2-methoxybenzaldehyde, spectroscopic studies provided insights into the most stable conformers, optimized geometrical parameters, and electronic properties like HOMO and LUMO energies (V. Balachandran, G. Santhi, V. Karpagam, 2013). Such analyses are instrumental for understanding the structural nuances of 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde.

Chemical Reactions and Properties

Investigations into bromo-dimethoxybenzaldehydes revealed how the bromine position affects molecular packing, with C–H⋯O interactions stabilizing the crystal structure. For example, 6-bromo-2,3-dimethoxybenzaldehyde exhibited specific halogen-type interactions, and theoretical calculations helped predict its physical-chemical properties (I. Borges et al., 2022). This suggests that the position of bromine and other substituents significantly impacts the chemical behavior of such compounds.

Physical Properties Analysis

The physical properties of related compounds are often determined by spectroscopic methods and theoretical calculations. For instance, the study of 5-bromo-2-methoxybenzaldehyde utilized Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) to understand intermolecular interactions, revealing how bromine substitution influences physical properties like photostability and reactivity (Antônio S. N. Aguiar et al., 2022). Such analyses are essential for a comprehensive understanding of 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde's physical characteristics.

Chemical Properties Analysis

The chemical properties, particularly the reactivity of benzaldehyde derivatives, are significantly influenced by substituents. Palladium-catalyzed synthesis methods have been developed for substituted benzaldehydes, showcasing the versatility of these compounds in chemical reactions (C. Cho et al., 2004). This suggests that 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde could participate in various organic reactions, making it a valuable compound for further study.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Studies and Chemical Properties : Research on 5-bromo-2-methoxybenzaldehyde (BMB) using density functional theory (DFT) revealed insights into its spectroscopic properties, electronic properties, and chemical shifts. These studies contribute to understanding the behavior of similar compounds like 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde in different environments (Balachandran, Santhi, & Karpagam, 2013).

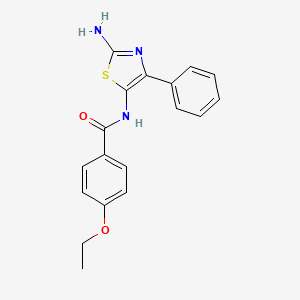

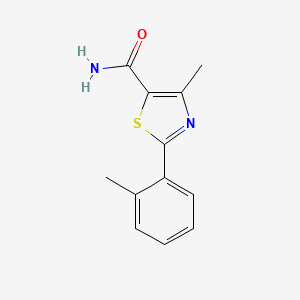

Synthesis and Antioxidant Activity : The synthesis of chalcone derivatives from halogenated vanillin (including compounds similar to 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde) and their evaluation as antioxidants demonstrates potential pharmaceutical applications. These compounds showed significant antioxidant activities, suggesting similar potential for 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde (Rijal, Haryadi, & Anwar, 2022).

Molecular Modeling and Structural Analysis : Studies on bromo-dimethoxybenzaldehydes, closely related to the compound , provided insights into their molecular structure, electronic properties, and intermolecular interactions. These findings are essential for understanding the chemical behavior and potential applications of 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde (Borges et al., 2022).

Synthesis and Application in Drug Discovery : The synthesis of key intermediates in drug discoveries, starting from similar halogenated benzaldehydes, highlights the role of such compounds in medicinal chemistry. This includes process improvements for quicker supply to medicinal laboratories, relevant for compounds like 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde (Nishimura & Saitoh, 2016).

Wirkmechanismus

Target of Action

The targets of a compound depend on its chemical structure and properties. For aromatic compounds like “6-Bromo-2,3-difluoro-4-methoxybenzaldehyde”, potential targets could include various enzymes or receptors in the body. The bromine, fluorine, and methoxy groups could influence the compound’s reactivity and binding affinity .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target molecule, leading to activation, inhibition, or modulation of the target’s function .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size could influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular levels to physiological effects at the level of the whole organism .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

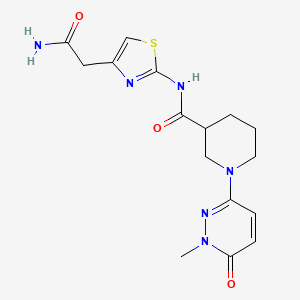

6-Bromo-2,3-difluoro-4-methoxybenzaldehyde is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds. It is shown to be involved in the preparation of potent and orally available G protein-coupled receptor 40 agonists, used in the treatment of type 2 diabetes . This suggests potential future directions in the development of new pharmaceuticals.

Eigenschaften

IUPAC Name |

6-bromo-2,3-difluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-6-2-5(9)4(3-12)7(10)8(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTXILXPAULAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)F)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-difluoro-4-methoxybenzaldehyde | |

CAS RN |

1629140-97-1 | |

| Record name | 6-bromo-2,3-difluoro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)

![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2490104.png)

![N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2490106.png)

![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2490109.png)

![4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2490110.png)